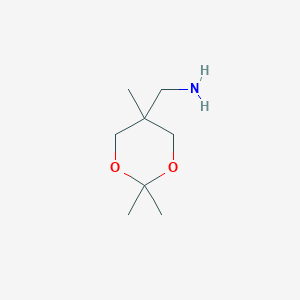
(2,2,5-Trimethyl-1,3-dioxan-5-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2,5-Trimethyl-1,3-dioxan-5-yl)methanamine is a chemical compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol . It is characterized by a dioxane ring substituted with three methyl groups and an amine group attached to the methanamine moiety. This compound is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,5-Trimethyl-1,3-dioxan-5-yl)methanamine typically involves the reaction of 1,1,1-tris(hydroxymethyl)ethane with acetone and 4-nitrophenol under acidic conditions to form the dioxane ring . The resulting intermediate is then reacted with ammonia or an amine source to introduce the methanamine group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar routes as laboratory methods, with optimizations for large-scale production, such as continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
(2,2,5-Trimethyl-1,3-dioxan-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
科学的研究の応用
(2,2,5-Trimethyl-1,3-dioxan-5-yl)methanamine is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a reagent in enzyme studies.
Medicine: Research into its potential therapeutic applications, such as drug development and delivery systems.
Industry: It is employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2,2,5-Trimethyl-1,3-dioxan-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function . The dioxane ring provides structural stability and can participate in various chemical reactions, enhancing the compound’s versatility .
類似化合物との比較
Similar Compounds
(2,2,5-Trimethyl-1,3-dioxan-5-yl)methanol: Similar structure but with a hydroxyl group instead of an amine.
2,2,5-Trimethyl-1,3-dioxane-4,6-dione: Contains a dioxane ring with different substituents.
Uniqueness
(2,2,5-Trimethyl-1,3-dioxan-5-yl)methanamine is unique due to its combination of a dioxane ring and an amine group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in research and industry .
特性
CAS番号 |
4933-20-4 |
|---|---|
分子式 |
C8H17NO2 |
分子量 |
159.23 g/mol |
IUPAC名 |
(2,2,5-trimethyl-1,3-dioxan-5-yl)methanamine |
InChI |
InChI=1S/C8H17NO2/c1-7(2)10-5-8(3,4-9)6-11-7/h4-6,9H2,1-3H3 |
InChIキー |
HKLVVLAOCTWOEG-UHFFFAOYSA-N |
正規SMILES |
CC1(OCC(CO1)(C)CN)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


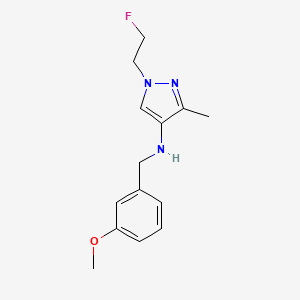
![tert-Butyl 5-(2-methoxyacetyl)-6-methylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate](/img/structure/B15051237.png)
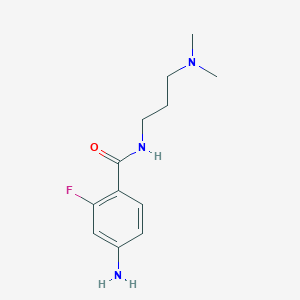
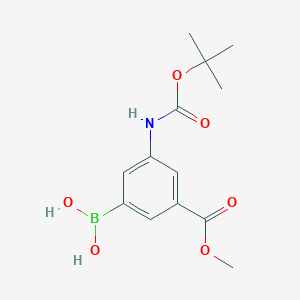
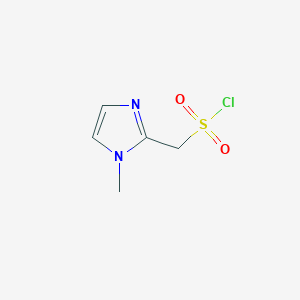
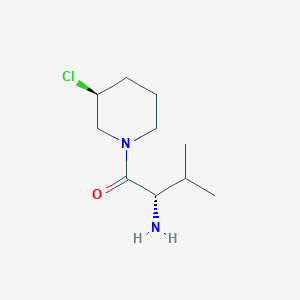
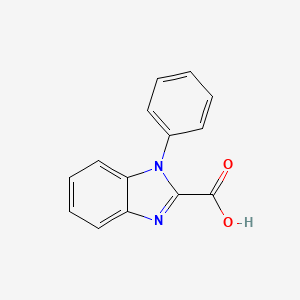
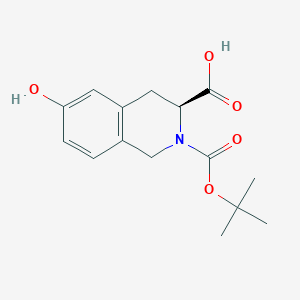
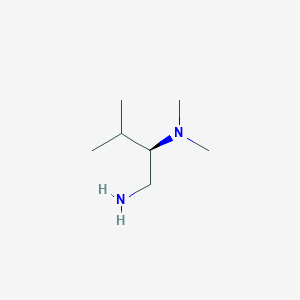

![[(1-ethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B15051302.png)
![[5-Chloro-2-[(2-nitrophenyl)thio]phenyl]hydrazine](/img/structure/B15051311.png)

![[(1S)-1-[3-(benzyloxy)-1,2-oxazol-5-yl]prop-2-en-1-yl]dimethylamine](/img/structure/B15051315.png)
